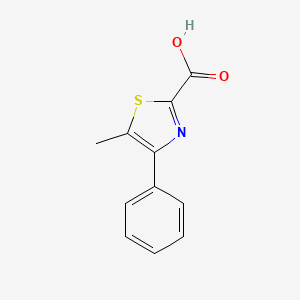
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted to form the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid include other thiazole derivatives such as:
- 2-Phenyl-5-methyl-1,3-thiazole-4-carboxylic acid
- 4-Methyl-2-(4-trifluoromethylphenyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
What sets this compound apart is its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of both a methyl and phenyl group on the thiazole ring can enhance its interactions with biological targets and improve its overall efficacy in various applications .
Biological Activity
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C11H9N1O2S1 with a molecular weight of approximately 241.24 g/mol. The thiazole ring structure contributes significantly to its biological activity due to the presence of sulfur and nitrogen atoms.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It interacts with various molecular targets, leading to the modulation of biological pathways associated with microbial growth inhibition. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity crucial for microbial survival.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
- In vitro Studies : The compound was tested on HepG2 (hepatocellular carcinoma) cell lines using MTT assays. The results indicated significant cytotoxicity, with an IC50 value of approximately 1.61±1.92μg/mL .
- Structure-Activity Relationship (SAR) : The presence of a methyl group at position 4 on the phenyl ring enhances cytotoxic activity. Additionally, substituents on the thiazole ring were found to be crucial for increasing the compound's efficacy against cancer cells .
Other Therapeutic Effects
Beyond its antimicrobial and anticancer activities, this compound has been investigated for its potential effects on neurological disorders. Some derivatives have shown promising results in modulating neurotransmitter receptors, suggesting potential applications in treating conditions like epilepsy .
Case Studies
- Antitumor Activity : In a study by Evren et al. (2019), novel derivatives of 5-Methyl-4-phenylthiazole were synthesized and tested against A549 human lung adenocarcinoma cells. Compound 19 exhibited strong selectivity with significant cytotoxicity .
- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .
Data Summary Table
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-9(8-5-3-2-4-6-8)12-10(15-7)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
VUXOSYSDRKSPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















